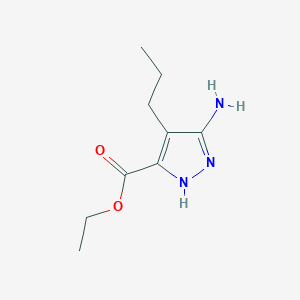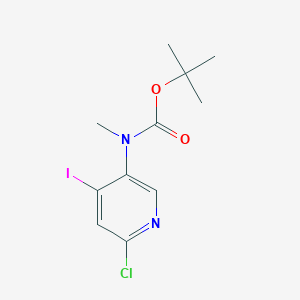![molecular formula C10H10N2O4S B8530520 Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-](/img/structure/B8530520.png)
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- is a compound that combines the properties of glyoxylic acid and beta-styrenesulfonylhydrazone. Glyoxylic acid is an important aldo-acid widely used in fine organic synthesis, pharmaceuticals, food, and perfume industries . The combination with beta-styrenesulfonylhydrazone introduces unique chemical properties that make this compound valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- typically involves the reaction of glyoxylic acid with beta-styrenesulfonylhydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the hydrazone linkage . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization, extraction, and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted hydrazones. These products have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include glyoxylic acid derivatives such as glyoxylic acid oxime, glyoxylic acid hydrazone, and beta-styrenesulfonylhydrazine .
Uniqueness
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- is unique due to its combined properties of glyoxylic acid and beta-styrenesulfonylhydrazone. This combination provides enhanced reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(2-phenylethenylsulfonylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C10H10N2O4S/c13-10(14)8-11-12-17(15,16)7-6-9-4-2-1-3-5-9/h1-8,12H,(H,13,14) |
InChI Key |
JBHXFTDISDZWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NN=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

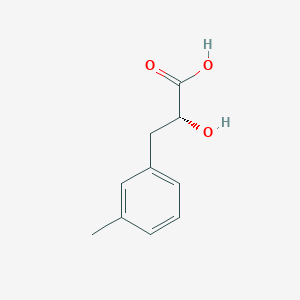
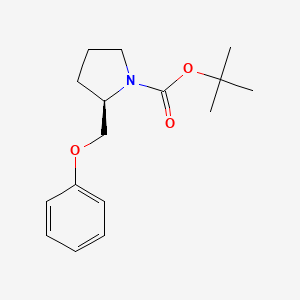
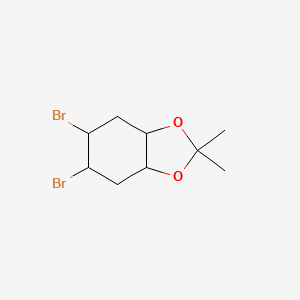
![6-Methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8530476.png)
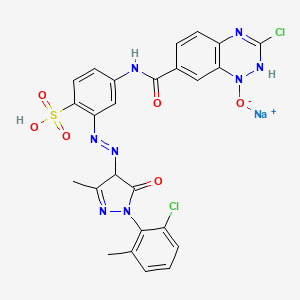
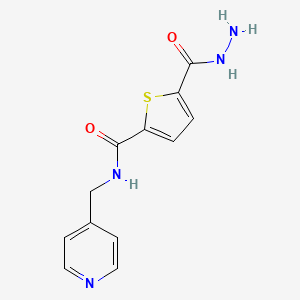
![2-[(Benzyloxy)methyl]-2-methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B8530504.png)
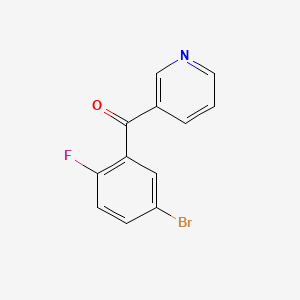
![4-ethyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8530514.png)
![N-[5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-chloropyridin-3-yl]methanesulfonamide](/img/structure/B8530528.png)
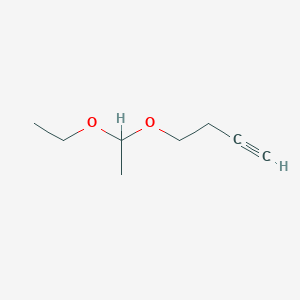
![1-[(4-Methylphenyl)sulfonyl] 2-pyrrolidinecarboxaldehyde](/img/structure/B8530542.png)
